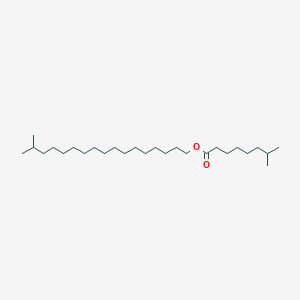

16-Methylheptadecyl 7-methyloctanoate

Description

16-Methylheptadecyl 7-methyloctanoate is a branched-chain ester characterized by a 16-methylheptadecyl group esterified with 7-methyloctanoic acid. The compound’s branching at both the alkyl and acyl moieties likely enhances its lipid solubility and stability, making it suitable for hydrophobic matrices.

Properties

Molecular Formula |

C27H54O2 |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

16-methylheptadecyl 7-methyloctanoate |

InChI |

InChI=1S/C27H54O2/c1-25(2)21-17-14-12-10-8-6-5-7-9-11-13-15-20-24-29-27(28)23-19-16-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |

InChI Key |

JPYMWZMAMDGJDR-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analog: Bis(16-methylheptadecyl)malate (DIISOSTEARYLMALATE)

The most relevant structural analog identified in the evidence is bis(16-methylheptadecyl)malate (CAS 67763-18-2, EINECS 267-041-6), an emollient used in cosmetic formulations . Both compounds share the 16-methylheptadecyl group but differ in their acid components:

Functional Implications :

- Solubility: The monoester structure of 16-methylheptadecyl 7-methyloctanoate likely confers higher hydrophobicity compared to bis(16-methylheptadecyl)malate, which contains polar hydroxyl groups. This could enhance its compatibility with oils and waxes in cosmetic formulations.

- Stability : The absence of hydroxyl groups in the target compound may reduce susceptibility to hydrolysis, improving shelf life in aqueous formulations.

- Synthesis: While bis(16-methylheptadecyl)malate is synthesized via esterification of malic acid with branched alcohols , the target compound may require a similar approach using 7-methyloctanoic acid. details high-yield syntheses of complex esters (e.g., 99.8% purity for 2-[(Z)heptadec-10'-enyl]-6-methoxyphenol), suggesting analogous methods (e.g., acid-catalyzed esterification) could apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.